molecular formula C16H13BrO3 B1143708 A-(4-Bromophenyl)-4-methoxycinnamic acid CAS No. 14335-72-9

A-(4-Bromophenyl)-4-methoxycinnamic acid

Cat. No. B1143708
CAS RN: 14335-72-9
M. Wt: 333.18
InChI Key:
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Description

“A-(4-Bromophenyl)-4-methoxycinnamic acid” is a complex organic compound. It is a derivative of phenylacetic acid containing a bromine atom in the para position .


Synthesis Analysis

The synthesis of similar compounds involves the design and creation of novel compounds, containing in their molecules an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . Another method involves the selective bromination of 2-methyl-2-phenytpropanoic acid on an aqueous medium to obtain pure 2-(4-bromophenyl)-2-methylpropanoic acid .


Molecular Structure Analysis

The molecular structure of similar compounds can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can be used to identify the hydrogen and carbon atoms in the molecule . The InChI code provides a standard way to encode the molecule’s structure .


Chemical Reactions Analysis

The reactions of similar compounds involve various processes. For example, the conversion of carboxylic acids to acid chlorides involves the reaction of the carboxylic acid with Thionyl Chloride (SOCl2) to form acid chlorides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various methods. For instance, the melting point, molar mass, and appearance can be determined . The compound’s conductance can also be measured .

Safety And Hazards

Safety data sheets provide information on the hazards of similar compounds. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The future directions for the study of “A-(4-Bromophenyl)-4-methoxycinnamic acid” and similar compounds could involve further exploration of their biological activities, potential therapeutic uses, and the development of new synthesis methods .

properties

IUPAC Name

(E)-2-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c1-20-14-8-2-11(3-9-14)10-15(16(18)19)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUCYOCHRIKFFH-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C2=CC=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C2=CC=C(C=C2)Br)/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A-(4-Bromophenyl)-4-methoxycinnamic acid

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